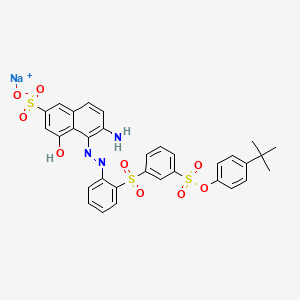
Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a complex organic compound known for its vibrant color properties and extensive use in various industrial applications. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) which is responsible for its chromophoric properties. The compound is widely used in textile, paper, and leather industries for dyeing purposes due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a naphthol derivative, under alkaline conditions to form the azo compound.
Sulphonation: The resulting azo compound undergoes sulphonation using sulfuric acid to introduce sulphonate groups, enhancing its solubility in water.
Neutralization: Finally, the sulphonated azo compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process. The final product is purified through filtration and recrystallization to achieve the desired purity and color strength.
Chemical Reactions Analysis
Types of Reactions
Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the cleavage of the azo bond and formation of corresponding carboxylic acids.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The sulphonate groups can undergo nucleophilic substitution reactions, where nucleophiles replace the sulphonate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in alkaline conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in histological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics, providing vibrant and long-lasting colors.
Mechanism of Action
The compound exerts its effects primarily through its chromophoric azo group, which absorbs light in the visible spectrum, resulting in its intense coloration. The sulphonate groups enhance its solubility in water, making it suitable for various applications. In biological systems, the compound can interact with cellular components, allowing for its use in staining and visualization techniques.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-amino-3-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-5-hydroxynaphthalene-2-sulphonate
- Sodium 6-amino-4-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-3-hydroxynaphthalene-2-sulphonate
Uniqueness
Sodium 6-amino-5-((2-((3-((4-(tert-butyl)phenoxy)sulphonyl)phenyl)sulphonyl)phenyl)azo)-4-hydroxynaphthalene-2-sulphonate is unique due to its specific substitution pattern, which imparts distinct color properties and solubility characteristics. The presence of the tert-butyl group and multiple sulphonate groups enhances its stability and makes it highly suitable for industrial applications.
Properties
CAS No. |
83027-50-3 |
|---|---|
Molecular Formula |
C32H28N3NaO9S3 |
Molecular Weight |
717.8 g/mol |
IUPAC Name |
sodium;6-amino-5-[[2-[3-(4-tert-butylphenoxy)sulfonylphenyl]sulfonylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H29N3O9S3.Na/c1-32(2,3)21-12-14-22(15-13-21)44-47(42,43)24-8-6-7-23(18-24)45(37,38)29-10-5-4-9-27(29)34-35-31-26(33)16-11-20-17-25(46(39,40)41)19-28(36)30(20)31;/h4-19,36H,33H2,1-3H3,(H,39,40,41);/q;+1/p-1 |
InChI Key |
PACQBVQOTIYEDA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=CC=C3N=NC4=C(C=CC5=CC(=CC(=C54)O)S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















